5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE
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Overview
Description
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy derivative.
Coupling with furamide: The phenoxy intermediate is then coupled with 2-furamide under suitable conditions, often involving a base and a coupling reagent.
Introduction of the pyridyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyridyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated products.
Scientific Research Applications
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FUROIC ACID
- 3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID
Uniqueness
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-8-13(3-5-15(11)20)24-10-14-4-6-16(25-14)18(23)22-17-7-2-12(19)9-21-17/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQVCVSXYMAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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